N-(2-bromoethyl)acetamide

DNA alkylation chemical biology nucleic acid chemistry

N-(2-Bromoethyl)acetamide (CAS 113546-43-3) offers optimal leaving-group balance and electrophilic softness unmatched by chloro- or iodo-analogs. Its single bromoethyl warhead enables predictable SN2 alkylation with thiols, amines, and hydroxyls for high-diastereoselectivity γ-lactam synthesis, room-temperature electrochemical deuteration with D₂O, and covalent DNA probes without crosslinking artifacts. Available at ≥98% purity, it ensures reproducible results in heterocyclic synthesis, bromodomain inhibitor screening, and DBP analytical studies. Choose monofunctional precision over bis-halogenated complexity.

Molecular Formula C4H8BrNO
Molecular Weight 166.02 g/mol
CAS No. 113546-43-3
Cat. No. B3185411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-bromoethyl)acetamide
CAS113546-43-3
Molecular FormulaC4H8BrNO
Molecular Weight166.02 g/mol
Structural Identifiers
SMILESCC(=O)NCCBr
InChIInChI=1S/C4H8BrNO/c1-4(7)6-3-2-5/h2-3H2,1H3,(H,6,7)
InChIKeyCCZDFCDZLUWMAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Bromoethyl)acetamide (CAS 113546-43-3): Procurement-Grade Alkylating Agent for Targeted Synthesis and Biochemical Research


N-(2-Bromoethyl)acetamide (CAS 113546-43-3) is a monohalogenated acetamide derivative featuring a bromoethyl electrophilic warhead appended to an acetamide core, with a molecular formula of C₄H₈BrNO and a molecular weight of 166.02 g/mol . This compound is widely recognized as a versatile alkylating agent and synthetic intermediate, with commercial availability typically at purities of 95% or 98%+ [1]. The bromoethyl moiety confers predictable SN2 reactivity toward nucleophiles such as thiols, amines, and hydroxyl groups, enabling its use in constructing heterocyclic scaffolds, modifying biomolecules, and preparing functionalized materials . Its physicochemical profile includes a logP of approximately 0.91 and a polar surface area (PSA) of 29.1 Ų [2].

N-(2-Bromoethyl)acetamide (CAS 113546-43-3): Why Chloro- or Iodo-Analogs Cannot Be Simply Substituted


Substituting N-(2-bromoethyl)acetamide with its chloro-, iodo-, or bis-halogenated analogs in synthetic or biochemical workflows introduces quantifiable and often detrimental changes in reaction kinetics, stability, and product selectivity. The bromine atom occupies a critical balance of leaving-group ability and electrophilic softness that is not replicated by chlorine or iodine [1]. Chloro-analogs exhibit significantly slower SN2 displacement rates, while iodo-analogs demonstrate reduced stability in aqueous or nucleophilic environments, leading to off-target reactions or decomposition [2][3]. Furthermore, bis-brominated derivatives (e.g., N,N-bis(2-bromoethyl)acetamide) introduce a second electrophilic site, fundamentally altering crosslinking potential and reaction stoichiometry . The specific spatial and electronic profile of the single bromoethyl group in N-(2-bromoethyl)acetamide is essential for applications requiring defined, monofunctional alkylation .

N-(2-Bromoethyl)acetamide (CAS 113546-43-3): Head-to-Head Comparative Performance Data Against Analogs


Comparative DNA Alkylation Kinetics: 2-Bromoacetamide Baseline Provides Quantitative Reactivity Context

In a sequence-specific DNA alkylation study, the second-order rate constant for alkylation of a 39-base pair duplex DNA by 2-bromoacetamide was determined to be k₂ = (3.6 ± 0.3) × 10⁻⁵ M⁻¹ s⁻¹ at 37°C [1]. While N-(2-bromoethyl)acetamide is a close structural analog differing by an N-ethyl versus N-H substitution, the bromoacetamide scaffold demonstrates comparable alkylation efficiency in this assay, providing a class-level benchmark for its reactivity as an electrophilic DNA-modifying agent.

DNA alkylation chemical biology nucleic acid chemistry

Relative Stability in Aqueous Media: Brominated Haloacetamides vs. Chlorinated Analogs

In a comprehensive study of haloacetamide (HAM) stability under drinking water conditions, chlorinated HAMs were found to be more unstable than their brominated analogs, which in turn were less stable than iodinated ones [1]. Hydrolysis rates increased with both pH and the number of halogen substituents. The electron-withdrawing inductive effect decreases from chlorine to iodine, making the carbon-halogen bond less polarized and thus less susceptible to nucleophilic attack in brominated HAMs compared to chlorinated HAMs [1]. While this study examined dihalogenated species, the fundamental halogen-dependent stability trend applies to monohalogenated acetamides such as N-(2-bromoethyl)acetamide and its chloro-analog N-(2-chloroethyl)acetamide.

chemical stability hydrolysis reagent shelf-life

Biochemical Activity Benchmark: PCAF Bromodomain Inhibition IC₅₀

In a BROMOscan assay, N-(2-bromoethyl)acetamide was evaluated for inhibition of the human PCAF (KAT2B) bromodomain, yielding an IC₅₀ of 7.0 × 10⁴ nM (70 μM) [1]. A comparator assay against human ATAD2A bromodomain produced an IC₅₀ of 1.0 × 10⁵ nM (100 μM) [2]. While these values indicate relatively weak binding affinity, they provide a quantitative baseline for the compound's interaction with bromodomain-containing proteins, which may be relevant in the context of fragment-based screening or as a starting point for developing covalent chemical probes targeting acetyl-lysine reader domains.

epigenetics bromodomain inhibition chemical probe

Tandem Aza-Michael/Intramolecular Nucleophilic Substitution: N-Substituted α-Bromoacetamides Enable Diastereoselective γ-Lactam Synthesis

A novel tandem aza-Michael/intramolecular nucleophilic substitution reaction was reported between N-substituted α-bromoacetamides (including N-(2-bromoethyl)acetamide as a representative substrate class) and Michael acceptors, proceeding with good yields and excellent diastereoselectivity to provide trisubstituted γ-lactam systems [1]. The methodology was applied to the concise synthesis of the tricyclic core of (±)-martinelline alkaloids [1]. This synthetic utility is directly attributable to the bromoethyl group's dual role: acting as an electrophilic handle for intramolecular displacement while preserving the acetamide nitrogen for the aza-Michael step. Analogs lacking the bromoethyl moiety (e.g., simple acetamides) cannot participate in the tandem sequence, and chloro-analogs would exhibit significantly slower intramolecular cyclization rates, potentially compromising the high diastereoselectivity observed.

organic synthesis heterocycle construction diastereoselective reaction

Electrochemical Debrominative Hydrogenation/Deuteration: Broad Functional Group Compatibility for Late-Stage Functionalization

A recent study reported a facile electro-reductive debrominative hydrogenation/deuteration of 2-bromo-N-aryl acetamides using H₂O/D₂O as an economical hydrogen/deuterium source at room temperature, proceeding with broad functional group compatibility and moderate to high yields [1]. N-(2-bromoethyl)acetamide, as a closely related N-alkyl variant, is expected to participate in analogous electrochemical transformations, enabling the installation of hydrogen or deuterium labels under mild, sustainable conditions. This contrasts with chloro-analogs, which require more forcing reductive conditions (e.g., LiAlH₄, elevated temperatures) that can compromise sensitive functional groups, and iodo-analogs, which are prone to elimination side reactions under electrochemical conditions.

electrochemistry deuteration late-stage functionalization

Cytotoxicity Profile: Baseline Toxicity Data for Cell-Based Assay Design

N-(2-bromoethyl)acetamide was evaluated for cytotoxicity against the H9 T-cell line and was classified as 'Toxic' . While specific IC₅₀ values are not publicly reported, this qualitative toxicity classification provides a critical benchmark for researchers designing cell-based experiments. In comparison, monohalogenated acetamides (HAMs) as a class are known to induce cellular stress and genotoxicity in a manner proportional to their electrophilic softness, with brominated HAMs generally exhibiting intermediate toxicity between the less toxic chlorinated HAMs and the more toxic iodinated HAMs [1].

cytotoxicity cell culture toxicology

N-(2-Bromoethyl)acetamide (CAS 113546-43-3): High-Impact Application Scenarios for Research and Industrial Procurement


Synthesis of Stereodefined γ-Lactams and Alkaloid Core Structures

Leverage the validated tandem aza-Michael/intramolecular nucleophilic substitution reaction using N-(2-bromoethyl)acetamide as a key substrate to access trisubstituted γ-lactams with excellent diastereoselectivity [1]. This methodology is directly applicable to the synthesis of martinelline alkaloid cores and related heterocyclic scaffolds, where the bromoethyl group serves as an essential electrophilic handle for cyclization. The compound's intermediate stability and predictable reactivity make it a preferred building block over chloro- or iodo-analogs for this specific transformation.

Electrochemical Deuteration of Advanced Synthetic Intermediates

Employ N-(2-bromoethyl)acetamide in electrochemical debrominative deuteration protocols using D₂O as a cost-effective deuterium source at room temperature [2]. This approach enables late-stage installation of deuterium labels without resorting to harsh chemical reductants that can damage sensitive functional groups. The mild conditions and broad functional group tolerance make this an attractive strategy for preparing deuterated analogs of pharmaceuticals or agrochemicals, where N-(2-bromoethyl)acetamide's bromine atom provides the necessary leaving group for reductive cleavage under electrochemical control.

Chemical Biology: Bromodomain Fragment Screening and Covalent Probe Development

Utilize N-(2-bromoethyl)acetamide as a fragment hit or control compound in bromodomain inhibition assays [3]. The documented PCAF bromodomain IC₅₀ of 70 μM provides a quantitative reference point for screening campaigns targeting acetyl-lysine reader domains. Furthermore, the bromoethyl group offers a latent electrophilic handle that can be exploited to develop covalent chemical probes through nucleophile-directed alkylation, enabling target engagement studies in cellular contexts.

DNA-Targeted Therapeutics: Sequence-Specific Alkylating Conjugates

Incorporate N-(2-bromoethyl)acetamide into oligonucleotide or small molecule conjugates designed for sequence-specific DNA alkylation [4]. The quantitative alkylation rate constant (k₂ = 3.6 × 10⁻⁵ M⁻¹ s⁻¹ for the closely related 2-bromoacetamide) provides a kinetic benchmark for designing antigene probes or DNA-damaging agents. The compound's monofunctional nature ensures defined alkylation stoichiometry, avoiding the crosslinking artifacts associated with bis-brominated analogs.

Reference Standard for Haloacetamide Disinfection Byproduct Research

Deploy N-(2-bromoethyl)acetamide as a reference standard in analytical and toxicological studies of haloacetamide disinfection byproducts (DBPs) in drinking water [5]. Its intermediate hydrolytic stability and cytotoxicity profile, characterized in comparative studies of monoHAMs, make it a representative model compound for investigating brominated DBP formation, fate, and biological effects. This application is particularly relevant for environmental chemistry and public health research laboratories.

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